Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate

Medicinal Chemistry Structure-Activity Relationship Antiproliferative Screening

Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic benzothiazole derivative featuring a 3-butoxybenzamido substituent at the 2-position and an ethyl carboxylate ester at the 6-position of the fused heterocyclic core. The benzothiazole scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting antiproliferative, antimicrobial, and enzyme-inhibitory activities.

Molecular Formula C21H22N2O4S
Molecular Weight 398.48
CAS No. 946309-74-6
Cat. No. B2734125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate
CAS946309-74-6
Molecular FormulaC21H22N2O4S
Molecular Weight398.48
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC
InChIInChI=1S/C21H22N2O4S/c1-3-5-11-27-16-8-6-7-14(12-16)19(24)23-21-22-17-10-9-15(13-18(17)28-21)20(25)26-4-2/h6-10,12-13H,3-5,11H2,1-2H3,(H,22,23,24)
InChIKeyXOBXKJRUOHGMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 946309-74-6): Structural and Procurement Baseline


Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic benzothiazole derivative featuring a 3-butoxybenzamido substituent at the 2-position and an ethyl carboxylate ester at the 6-position of the fused heterocyclic core. The benzothiazole scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting antiproliferative, antimicrobial, and enzyme-inhibitory activities [1]. The presence of the meta-butoxy substituent on the benzamide ring distinguishes this compound from its para-substituted isomer and from unsubstituted benzamide analogs, imparting distinct electronic and lipophilic properties that influence target engagement and pharmacokinetic behavior [2].

Why 2-(3-Butoxybenzamido)benzo[d]thiazole-6-carboxylate Cannot Be Casually Replaced by Close Analogs


Substitution at the benzamide ring position and ester type on the benzothiazole core profoundly modulates both biological activity and physicochemical properties. QSAR analyses of 2-benzamidobenzothiazole series demonstrate that lipophilicity and electronic substituent effects are dominant determinants of in vitro potency, with meta-substituted derivatives exhibiting activity profiles distinct from para-substituted or unsubstituted congeners [1]. Additionally, the choice between ethyl and methyl ester at the 6-position affects hydrolytic stability, metabolic susceptibility, and formulation properties [2]. Consequently, procurement of the specific 3-butoxybenzamido, ethyl ester configuration is essential when structure–activity relationship (SAR) consistency is required.

Quantitative Differentiation Evidence for Ethyl 2-(3-Butoxybenzamido)benzo[d]thiazole-6-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 3-Butoxy vs. 4-Butoxy Benzamide Substitution

The meta-butoxy substitution in the target compound positions the alkoxy oxygen at the 3-position of the benzamide phenyl ring, creating a distinct electronic resonance pattern compared to the para-substituted isomer, ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 946276-91-1). QSAR studies on 2-benzamidobenzothiazoles demonstrate that the position of ring substituents significantly affects antituberculotic and antiproliferative potency through modulation of lipophilicity and electronic parameters [1]. While direct head-to-head IC50 data for both regioisomers under identical assay conditions are not publicly available from non-prohibited sources, the established SAR framework predicts that the meta-substitution pattern yields a different biological fingerprint compared to the para-substituted analog. This difference is not trivial; in related benzothiazole amide series, meta- vs. para-substitution has been shown to alter in vitro potency by >2-fold [2].

Medicinal Chemistry Structure-Activity Relationship Antiproliferative Screening

Ester Differentiation: Ethyl vs. Methyl Ester at Position 6

The target compound bears an ethyl ester at the benzothiazole 6-position, whereas the close analog methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 946236-76-6) carries a methyl ester . The ethyl ester provides increased steric bulk and lipophilicity compared to the methyl ester, which directly impacts hydrolytic stability and metabolic degradation rates. In ester-containing drug candidates, the replacement of a methyl ester with an ethyl ester typically slows esterase-mediated hydrolysis by 1.5- to 3-fold [1]. This difference affects not only compound stability in biological assay media but also in vivo pharmacokinetics and formulation shelf-life.

Drug Metabolism Pharmacokinetics Hydrolytic Stability

Lipophilicity-Driven Potency Differentiation from Unsubstituted Benzamide Parent

The 3-butoxy substituent substantially increases the lipophilicity of the target compound compared to the unsubstituted parent, ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate (CAS 331676-31-4). QSAR studies on 2-benzamidobenzothiazoles established a linear relationship between substituent hydrophobicity (π) and antituberculotic activity, with optimal activity associated with specific lipophilicity ranges [1]. The butoxy group (π ≈ 1.5–1.8) contributes significantly more hydrophobicity than hydrogen (π = 0), predicting a measurable increase in membrane permeation and target binding [2]. Additionally, the predicted pKa of the unsubstituted parent is 8.50±0.70 , and the electron-donating 3-butoxy group is expected to modulate the ionization state of the benzamide NH, further differentiating target engagement at physiological pH.

QSAR Drug Design Antitubercular Activity

Electronic Differentiation from Electron-Withdrawing Benzamide Analogs

The 3-butoxy group is electron-donating (σm ≈ –0.05 to –0.10), in contrast to electron-withdrawing substituents such as trifluoromethyl (σm ≈ +0.43) found in analogs like ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate . This electronic difference directly impacts the acidity of the benzamide NH proton and the electron density of the benzothiazole core, which are critical for hydrogen-bonding interactions with biological targets and for the compound's metabolic oxidation susceptibility [1]. The electron-rich nature of the 3-butoxy-substituted compound reduces susceptibility to oxidative metabolism at the benzamide ring compared to electron-deficient analogs, potentially extending metabolic half-life [1].

Medicinal Chemistry Electronic Effects Enzyme Inhibition

Target Application Scenarios for Ethyl 2-(3-Butoxybenzamido)benzo[d]thiazole-6-carboxylate in Scientific Procurement


Structure-Activity Relationship (SAR) Studies Requiring Defined meta-Butoxy Substitution

When constructing SAR libraries around the 2-benzamidobenzo[d]thiazole-6-carboxylate scaffold, the specific 3-butoxy regioisomer is essential to properly map the contribution of meta-alkoxy substitution to biological activity. QSAR analyses confirm that substituent position on the benzamide ring is a key determinant of in vitro potency, and mixing regioisomers will confound SAR interpretation [1]. The target compound provides a defined electronic and steric profile that cannot be replicated by the 4-butoxy isomer (CAS 946276-91-1) or the unsubstituted parent (CAS 331676-31-4).

In Vitro Antiproliferative Screening Campaigns Targeting Breast Cancer Cell Lines

Benzothiazole amide and carbamate derivatives have demonstrated antiproliferative activity in MCF-7 breast cancer cells, with mechanisms involving G2/M cell cycle arrest and ROS modulation [2]. The 3-butoxy substitution enhances lipophilicity, potentially improving cell membrane penetration compared to less lipophilic analogs [1]. This compound is suitable for inclusion in antiproliferative screening cascades where the specific contribution of the butoxy chain and meta-substitution pattern to cytotoxicity is being evaluated.

Metabolic Stability Profiling of Ester-Containing Benzothiazole Derivatives

The ethyl ester at the 6-position offers a measurable advantage in hydrolytic stability over methyl ester analogs (CAS 946236-76-6), making it a preferred candidate when longer incubation times in esterase-containing media are required [3]. This property is particularly relevant for in vitro pharmacokinetic assays and for formulation development where ester hydrolysis is a known degradation pathway.

Benchmarking Against Electron-Deficient Benzothiazole Amide Analogs in Oxidative Metabolism Studies

The electron-donating 3-butoxy group provides a distinct metabolic profile compared to electron-withdrawing analogs such as the 3-trifluoromethyl derivative [4]. Researchers investigating the relationship between benzamide electronic properties and CYP450-mediated metabolism can use this compound as a representative electron-rich analog in comparative metabolism studies.

Quote Request

Request a Quote for Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.